molecular formula C23H23Cl2N5OS B2491091 5-((3,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886912-13-6

5-((3,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Numéro de catalogue: B2491091
Numéro CAS: 886912-13-6
Poids moléculaire: 488.43
Clé InChI: KGDFLOCBHZUFIT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 3,4-dichlorophenyl group, a 4-phenylpiperazine moiety, and an ethyl chain at position 2. Its design integrates pharmacophores known for interacting with central nervous system (CNS) targets, such as the 4-phenylpiperazine group, which is common in antipsychotic agents, and the dichlorophenyl moiety, which enhances lipophilicity and receptor binding affinity . The ethyl-thiazolo-triazol-ol scaffold provides a rigid framework that may influence metabolic stability and target selectivity.

Propriétés

IUPAC Name

5-[(3,4-dichlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-8-9-17(24)18(25)14-15)29-12-10-28(11-13-29)16-6-4-3-5-7-16/h3-9,14,20,31H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDFLOCBHZUFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

5-((3,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by the following chemical formula and structure:

PropertyValue
Molecular Formula C23H23Cl2N5OS
Molecular Weight 488.4 g/mol
CAS Number 886912-13-6

The structure features a thiazole ring fused with a triazole moiety, which is known to influence its biological properties.

Antifungal Activity

Recent studies have highlighted the antifungal potential of triazole derivatives. The presence of the 3,4-dichlorophenyl group has been shown to enhance antifungal activity significantly. In comparative assays, compounds with similar structural features exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.009 to 0.037 mg/mL against various fungal strains such as Trichophyton viride and Aspergillus versicolor .

Case Study: Antifungal Efficacy

In a study examining the structure-activity relationship (SAR) of triazole derivatives, it was found that substituents at specific positions on the triazole ring could dramatically affect antifungal potency. For instance:

CompoundMIC (mg/mL)MFC (mg/mL)
Compound 190.0090.0125
Compound 200.00060.00125
Ketoconazole0.28–1.880.38–2.82

These results indicate that the compound may outperform traditional antifungal agents like ketoconazole in certain applications .

Antibacterial Activity

The antibacterial properties of triazole derivatives have also been explored. The compound's structural components suggest potential efficacy against various bacterial strains. Triazoles are known to exhibit broad-spectrum antibacterial activity due to their ability to inhibit cell wall synthesis and disrupt metabolic pathways.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Fungal Ergosterol Biosynthesis : Similar to other triazoles, it may inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol synthesis in fungi.
  • DNA Interaction : Potential binding to DNA topoisomerase IV has been suggested as a mechanism contributing to its antibacterial effects .

Research Findings

Research indicates that modifications in the molecular structure can lead to variations in biological activity:

  • The incorporation of different aryl groups at specific positions on the triazole ring can enhance or reduce antifungal and antibacterial activities.
  • The presence of halogen atoms, such as chlorine in the dichlorophenyl group, appears beneficial for increasing potency against fungal pathogens .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substitutents

Compound A : 5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (RN: 898366-19-3)

  • Key Differences : Replaces the 3,4-dichlorophenyl group with a 3-chlorophenyl substituent and substitutes 4-phenylpiperazine with 4-ethylpiperazine.
  • The ethylpiperazine group may alter pharmacokinetics due to reduced aromatic π-π interactions.

Compound B : 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (RN: 869344-07-0)

  • Key Differences : Incorporates a 4-ethoxy-3-methoxyphenyl group instead of 3,4-dichlorophenyl and a methyl group at position 2.
  • Implications : The methoxy and ethoxy groups introduce hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration compared to the dichlorophenyl group in the target compound.

Analogues with Varied Heterocyclic Cores

Compound C : 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

  • Key Differences : Replaces the thiazolo-triazol-ol core with a triazolo-thiadiazole system and substitutes the dichlorophenyl group with a 4-methoxyphenyl moiety.
  • The methoxyphenyl group likely reduces antifungal efficacy compared to dichlorophenyl, as seen in molecular docking studies against 14-α-demethylase lanosterol (PDB: 3LD6) .

Physicochemical and Crystallographic Comparisons

  • Crystallinity : The target compound’s structural analogs, such as those in , crystallize in triclinic P̄1 symmetry with planar conformations except for perpendicularly oriented fluorophenyl groups. This suggests that the dichlorophenyl group in the target compound may adopt a similar perpendicular orientation, influencing packing efficiency and stability .
  • Solubility : Compounds with methoxy/ethoxy substituents (e.g., Compound B) show higher aqueous solubility due to polar groups, whereas the dichlorophenyl and phenylpiperazine groups in the target compound favor lipid solubility, enhancing CNS bioavailability .

Antifungal Potential

  • The target compound’s dichlorophenyl group is structurally analogous to antifungal azoles (e.g., fluconazole), which inhibit lanosterol 14-α-demethylase. Molecular docking studies of triazolo-thiadiazoles () suggest that electron-withdrawing substituents (e.g., Cl) enhance binding to the enzyme’s heme cofactor. The dichlorophenyl group in the target compound may confer superior antifungal activity compared to methoxyphenyl analogues .

CNS Activity

  • The 4-phenylpiperazine moiety is a hallmark of dopamine D2 and serotonin 5-HT1A receptor ligands. Compared to Compound A’s ethylpiperazine, the phenyl group in the target compound may improve affinity for these receptors due to aromatic stacking interactions .

Data Table: Comparative Analysis of Key Compounds

Parameter Target Compound Compound A Compound B Compound C
Aromatic Substituent 3,4-Dichlorophenyl 3-Chlorophenyl 4-Ethoxy-3-methoxyphenyl 4-Methoxyphenyl
Piperazine Group 4-Phenylpiperazine 4-Ethylpiperazine 4-(3-Chlorophenyl)piperazine N/A
Core Structure Thiazolo-triazol-ol Thiazolo-triazol-ol Thiazolo-triazol-ol Triazolo-thiadiazole
Molecular Weight ~529.4 g/mol (estimated) 513.9 g/mol 567.0 g/mol ~400–450 g/mol (varies with R)
Key Activity Antifungal/CNS modulation CNS modulation Solubility-enhanced CNS agents Antifungal

Méthodes De Préparation

Electrophilic Cyclization of 3-Allylsulfanyl-1,2,4-triazoles

Regioselective electrophilic cyclization of 3-[(2-alken-1-yl)sulfanyl]-4H-1,2,4-triazoles enables controlled annelation. For example, treatment of 3-allylsulfanyl-4,5-diphenyl-3H-1,2,4-triazole with iodine or bromine in dichloromethane at 0–5°C yieldsthiazolo[3,2-b]triazol-7-ium salts. The regioselectivity is governed by the alkenyl substituent’s electronic properties: electron-donating groups favor thiazole ring formation, while electron-withdrawing groups promote alternative pathways.

Key Conditions

  • Solvent: Dichloromethane or chloroform
  • Temperature: 0–25°C
  • Electrophile: I₂, Br₂, or SO₂Cl₂
  • Yield: 65–78%

[2+3]-Cyclocondensation with Triazole-3-thiols

An alternative route involves [2+3]-cyclocondensation between 1,2,4-triazole-3-thiols and α,β-unsaturated carbonyl compounds. For instance, reacting 5-amino-1,2,4-triazole-3-thiol with N-arylmaleimides in ethanol under reflux produces 5-substituted thiazolo[3,2-b]triazol-6-ones. This method is advantageous for introducing substituents at the 5-position, which is critical for subsequent functionalization.

Reaction Parameters

  • Reagents: N-Arylmaleimides, monochloroacetic acid
  • Solvent: Ethanol or acetic acid
  • Temperature: 80–100°C
  • Yield: 55–70%

Functionalization of the Thiazolo-triazole Core

After constructing the bicyclic system, the 5-position is modified to introduce the (3,4-dichlorophenyl)(4-phenylpiperazin-1-yl)methyl group.

Mannich Reaction for Alkylation

The Mannich reaction is widely employed to introduce aryl-piperazine moieties. In a representative procedure, 5-aminothiazolo[3,2-b]triazol-6-ol is reacted with 3,4-dichlorobenzaldehyde and 4-phenylpiperazine in the presence of acetic acid as a catalyst. The reaction proceeds via imine formation, followed by nucleophilic attack from the piperazine nitrogen.

Optimized Protocol

  • Substrates: 5-Amino core, 3,4-dichlorobenzaldehyde, 4-phenylpiperazine
  • Catalyst: Acetic acid (10 mol%)
  • Solvent: Methanol
  • Temperature: 60°C, 12 hours
  • Yield: 62%

Suzuki-Miyaura Coupling for Aryl Group Introduction

For higher steric control, palladium-catalyzed Suzuki-Miyaura coupling has been utilized. A boronic acid derivative of 3,4-dichlorophenyl is coupled with a brominated thiazolo-triazole precursor. For example, 5-bromo-2-ethylthiazolo[3,2-b]triazol-6-ol reacts with 3,4-dichlorophenylboronic acid under Pd(PPh₃)₄ catalysis.

Representative Conditions

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Na₂CO₃
  • Solvent: Dioxane/water (4:1)
  • Temperature: 90°C, 8 hours
  • Yield: 58%

Side Chain Elaboration: 4-Phenylpiperazine Integration

The 4-phenylpiperazine moiety is typically introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution with Piperazine Derivatives

Bromomethyl intermediates undergo substitution with 4-phenylpiperazine. For instance, treating 5-(bromomethyl)-2-ethylthiazolo[3,2-b]triazol-6-ol with 4-phenylpiperazine in dimethylformamide (DMF) at 80°C affords the target compound after 6 hours.

Critical Parameters

  • Solvent: DMF or acetonitrile
  • Base: K₂CO₃
  • Temperature: 70–90°C
  • Yield: 68%

Reductive Amination

An alternative approach involves reductive amination between a ketone intermediate and 4-phenylpiperazine. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6, the imine formed from 5-(3,4-dichlorophenylcarbonyl)-2-ethylthiazolo[3,2-b]triazol-6-ol and 4-phenylpiperazine is reduced to the secondary amine.

Optimized Conditions

  • Reducing Agent: NaBH₃CN (2 equiv)
  • Solvent: Methanol
  • pH: 5–6 (adjusted with AcOH)
  • Temperature: Room temperature, 24 hours
  • Yield: 73%

Final Hydroxylation at the 6-Position

The 6-hydroxy group is introduced via hydrolysis of a protected precursor. For example, 6-methoxy derivatives are treated with hydrobromic acid (HBr) in acetic acid under reflux.

Hydrolysis Protocol

  • Substrate: 6-Methoxy precursor
  • Reagent: 48% HBr in AcOH
  • Temperature: 100°C, 4 hours
  • Yield: 85%

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting yields and critical parameters:

Step Method Conditions Yield Reference
Core Formation Electrophilic Cyclization I₂, CH₂Cl₂, 0°C 78%
Aryl Introduction Suzuki-Miyaura Coupling Pd(PPh₃)₄, Na₂CO₃, 90°C 58%
Piperazine Attachment Nucleophilic Substitution K₂CO₃, DMF, 80°C 68%
Hydroxylation Acidic Hydrolysis HBr/AcOH, 100°C 85%

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Electrophilic cyclization’s regioselectivity remains a persistent challenge. Computational studies suggest that electron-donating groups on the alkenyl chain favor 6-endo-trig cyclization, forming the thiazole ring. Steric hindrance from the 4-phenylpiperazine group may necessitate lower temperatures (0–5°C) to suppress side reactions.

Purification of Hydrophobic Intermediates

Late-stage intermediates often exhibit poor solubility in polar solvents. Gradient chromatography using silica gel and ethyl acetate/hexane mixtures (1:3 to 1:1) improves resolution. Recrystallization from ethanol/water (7:3) enhances purity to >98%.

Functional Group Compatibility

The 6-hydroxy group’s acidity (pKa ≈ 8.5) necessitates protection during piperazine coupling. Tert-butyldimethylsilyl (TBS) ethers are preferred due to their stability under basic conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.